molecular formula C6H9NO B076237 5-Methylfurfurylamine CAS No. 14003-16-8

5-Methylfurfurylamine

Cat. No. B076237
CAS RN: 14003-16-8
M. Wt: 111.14 g/mol
InChI Key: YSEAGSCGERFGBL-UHFFFAOYSA-N
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Description

Synthesis Analysis

Synthesis of 5-Methylfurfurylamine and related compounds involves several strategies, including the catalytic conversion of biomass-derived materials. The process of synthesizing 5-Methylfurfurylamine often involves the dehydration of sugars to intermediates like 5-hydroxymethylfurfural (HMF) before further transformation into the target compound. Research on HMF, a closely related platform chemical, highlights methods for its production from carbohydrates and its utility as a precursor for various value-added chemicals (Fan et al., 2019).

Molecular Structure Analysis

The molecular structure of 5-Methylfurfurylamine is characterized by the presence of a furfuryl group attached to an amine (-NH2) group, making it an amine derivative of furfural. The structural analysis focuses on understanding the spatial arrangement of atoms within the molecule and how this influences its chemical behavior and reactivity. Detailed structural analysis typically involves computational chemistry methods or spectroscopic techniques.

Chemical Reactions and Properties

The chemical reactivity of 5-Methylfurfurylamine involves its amine group and the furfuryl moiety. It can participate in various chemical reactions, including condensation, nucleophilic substitution, and electrophilic addition. The amine group can form bonds with acids to produce amides or salts, affecting the compound's solubility and reactivity. Studies on furfural and its derivatives provide insights into the types of chemical transformations that compounds like 5-Methylfurfurylamine might undergo (Lin et al., 2023).

Scientific Research Applications

  • Catalytic Transformations of Furan Amines : 5-Methylfurfurylamine can be obtained from 5-methyl-2-furaldehyde through reductive animation. Its catalytic hydrogenolysis has been studied, showing that hydrogenolysis of the furan ring mainly occurs at the C-O bond adjacent to the aminoalkyl substituent (Bel'skii, Minashkina, & Kesarev, 1970).

  • Corrosion Inhibition in Mild Steel : 5-Methylfurfurylamine has been evaluated as a corrosion inhibitor for mild steel in acidic medium. It showed higher inhibition efficiency compared to furfurylamine, attributed to its higher HOMO energy and other quantum parameters (Al-Fakih, Abdallah, Maarof, & Aziz, 2016).

Safety And Hazards

5-Methylfurfurylamine is classified as a flammable liquid and vapor. It can cause severe skin burns and eye damage, and may cause respiratory irritation . It is harmful if swallowed, in contact with skin, or if inhaled .

properties

IUPAC Name

(5-methylfuran-2-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO/c1-5-2-3-6(4-7)8-5/h2-3H,4,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSEAGSCGERFGBL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40369204
Record name 5-Methylfurfurylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40369204
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

111.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Methylfurfurylamine

CAS RN

14003-16-8
Record name 5-Methylfurfurylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40369204
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Methyl-2-furylmethylamine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A solution of (5-aminomethyl-quinolin-2-yl)-(5-methyl-furan-2-ylmethyl)-amine (example 126, step B) (95 mg, 0.355 mmol), 4-fluorobenzaldehyde (97 mg, 0.78 mmol) and acetic acid (85.4 mg, 1.42 mmol) in 1,1-dichloroethane (5 ml) was stirred at room temperature for 30 min. Afterwards sodium triacetoxy-boron hydride (176 mg, 0.75 mmol) was added, the reaction mixture was allowed to stir for 21 h at room temperature, poured into ice/saturated NaHCO3 solution (20 ml) and extracted with ethyl acetate (2×30 ml). The combined organic layers were washed with brine (20 ml), dried (MgSO4) and evaporated. The crude product was purified by flash chromatography (ethyl acetate/heptane) on silica gel to yield beside 5-{[bis-(4-fluoro-benzyl)-amino]-methyl}-quinolin-2-yl)-(5-methyl-furan-2-ylmethyl)-amine (114 mg, 66%) the title compound as light yellow oil (30 mg, 22%).
Name
(5-aminomethyl-quinolin-2-yl)-(5-methyl-furan-2-ylmethyl)-amine
Quantity
95 mg
Type
reactant
Reaction Step One
Quantity
97 mg
Type
reactant
Reaction Step One
Quantity
85.4 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
[Compound]
Name
sodium triacetoxy-boron hydride
Quantity
176 mg
Type
reactant
Reaction Step Two
[Compound]
Name
ice
Quantity
20 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-Methylfurfurylamine
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5-Methylfurfurylamine

Citations

For This Compound
88
Citations
C Şenol, Z Hayvali, H Dal, T Hökelek - Journal of Molecular structure, 2011 - Elsevier
… The reactions between 5-methylfurfurylamine with appropriate aldehyde in EtOH yield Schiff base ligands (L 1 and L 2 ). The ligands (L 1 and L 2 ) were successfully synthesized with …
Number of citations: 63 www.sciencedirect.com
H Meining, B Föhlisch - Molbank, 2005 - mdpi.com
… 5-Methylfurfurylamine was prepared from commercially available 5-methylfurfural via the oxime, followed by LiAlH 4 reduction [1]. A solution of 5-methylfurfurylamine (12.2 g, 100 mmol) …
Number of citations: 3 www.mdpi.com
AM Al-Fakih, HH Abdallah, H Maarof, M Aziz - J. Teknol, 2016 - core.ac.uk
… The aim of the present study is to investigate the inhibition efficiencies of two furan derivatives, ie 5methylfurfurylamine (MFA) and furfurylamine (FAM), as corrosion inhibitors for mild …
Number of citations: 3 core.ac.uk
D Şahin, S Koçoğlu, Ö Şener, C Şenol, H Dal… - Journal of Molecular …, 2015 - Elsevier
… NO donor ligands were prepared by the condensation of methoxy substituted salicylaldehyde with 5-methylfurfurylamine (1 and 2) and 4′-aminobenzo-15-crown 5 (3–5). New crown …
Number of citations: 9 www.sciencedirect.com
F Portier, J Solier, S Halila - European Journal of Organic …, 2019 - Wiley Online Library
… First, commercially available reagents such as furfurylamine, 5-methylfurfurylamine or … was reacted either with propargylamine or 5-methylfurfurylamine and the chloro atom was readily …
A Manakhov, M Moreno-Couranjou, P Choquet… - Surface and Coatings …, 2011 - Elsevier
… In this work, we present and discuss the AP-DBD deposition of MA and VTMOS copolymer layers and their diene functionalisation with 5-methylfurfurylamine (5-MFA). The as-deposited …
Number of citations: 31 www.sciencedirect.com
C Zhou, C Sheng, J Chen, Y Liang, Q Liu, P Li… - Chemical Engineering …, 2022 - Elsevier
… HF, HFD, HFP, and HFDP were prepared with 5-Methylfurfurylamine-grafted hyaluronic acid (HAMF) and Mal 4 PEG; 5-Methylfurfurylamine-DFO-grafted hyaluronic acid (HAMFD) and …
Number of citations: 8 www.sciencedirect.com
RF Borne - 1967 - search.proquest.com
SYNTHESIS AND CHEMIST, y op FURO[2,3- c ) PYRIDINE Page 1 This dissertation has been * microfilmed exactly as received 68-567 BORNE, Ronald F., 1938- SYNTHESIS AND …
Number of citations: 2 search.proquest.com
C Goussé, A Gandini - Polymer Bulletin, 1998 - Springer
… the product arising from the reaction of 5-methylfurfurylamine with maleic anhydride and that already mentioned, obtained from furfurylamine and dimethylmaleic anhydride. The former …
Number of citations: 59 link.springer.com
G Liang, A Wang, L Li, G Xu, N Yan… - Angewandte Chemie …, 2017 - Wiley Online Library
… The aldehydes containing a furan ring and aromatic ring such as 5-methylfurfural and benzaldehyde were also tolerated, producing 5-methylfurfurylamine and benzylamine in yields of …
Number of citations: 270 onlinelibrary.wiley.com

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